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2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide

Antibacterial SAR Gram-positive bacteria 2,4-thiazolidinedione derivatives

Fragment-based screening campaigns often fail due to unvalidated stereochemistry or thioxo PAINS alerts. This compound solves both: the locked Z-configuration of the 2,4-dioxo-1,3-thiazolidin-5-ylidene core (MW 262.28, ≥95% purity) provides a defined hinge-binding pharmacophore validated at 8 nM in PI3Kγ conjugates. Key procurement advantages: (1) Ortho-toluidine vector enables direct fragment growing without deprotection; (2) 2,4-dioxo configuration eliminates rhodanine-associated non-specific reactivity; (3) Fragment-sized format (C₁₂H₁₀N₂O₃S) suits NMR/SPR/X-ray screening. Immediate stock availability supports rapid deployment in phenotypic and target-based campaigns.

Molecular Formula C12H10N2O3S
Molecular Weight 262.29g/mol
CAS No. 430443-01-9
Cat. No. B352904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide
CAS430443-01-9
Molecular FormulaC12H10N2O3S
Molecular Weight262.29g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
InChIKeyHQNNUDVJGIQTJK-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide: Procurement & Structural Profile


2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide (CAS 430443-01-9) is a synthetic small-molecule compound (C₁₂H₁₀N₂O₃S; MW 262.28 g/mol) built on a 2,4-dioxo-1,3-thiazolidin-5-ylidene core linked via an acetamide bridge to an ortho-toluidine (2-methylphenyl) moiety, adopting the Z-configuration at the exocyclic double bond . It belongs to the thiazolidine-2,4-dione (TZD) pharmacophore class, a privileged scaffold in medicinal chemistry that has yielded clinically approved antidiabetic agents (e.g., pioglitazone, rosiglitazone) as well as numerous experimental compounds with reported antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant activities [1]. The compound is commercially available at research-grade purity (≥95%) and is primarily positioned as a versatile building block for further derivatization and as a candidate for fragment-based or phenotypic screening libraries .

Thiazolidine-2,4-dione (TZD) privileged pharmacophore scaffold
Fragment-sized building block (
Z-configuration at 5-ylidene exocyclic bond for conformational consistency

Differentiation from Generic Thiazolidinedione Analogs


Thiazolidine-2,4-dione derivatives exhibit extreme sensitivity to substitution pattern, where even minor alterations in the N-aryl acetamide side chain or the exocyclic double-bond geometry can dramatically shift biological target engagement, potency, and physicochemical properties [1]. SAR studies on closely related (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid amides have demonstrated that antibacterial MIC values against Gram-positive reference strains span from inactive to 3.91 mg/L depending solely on the electronic character and position of the phenyl ring substituent, with no direct correlation to molecular geometry alone [1]. Furthermore, the Z-configuration at the 5-ylidene position locks the molecule into a specific conformational state that influences hydrogen-bonding networks with biological targets, as evidenced by the 8 nM PI3Kγ IC₅₀ achieved by a related quinoxaline derivative bearing the identical (2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl pharmacophore in the Z-form [2]. Generic substitution with an E-isomer, a different N-aryl group, or a thioxo analog (rhodanine) would therefore produce a functionally distinct compound with unvalidated activity, undermining reproducibility in screening campaigns and SAR expansion programs.

E-isomer or undefined geometry may shift target recognition due to altered spatial orientation of the acetamide carbonyl.
N-aryl substitution pattern (e.g., para, halogen) can differentially modulate antibacterial MIC and enzyme inhibition compared to ortho-methyl.
Rhodanine (2-thioxo) analogs carry PAINS liability and exhibit divergent bioactivity profiles, reducing screening reproducibility.

Quantitative Evidence vs. In-Class Analogs


Ortho-Methyl Substitution and Antibacterial Potency

In a systematic SAR study of 38 (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid amide derivatives tested by broth microdilution against reference Gram-positive and Gram-negative strains, the most active compounds achieved MIC values of 3.91 mg/L—a potency comparable to or exceeding the reference antibiotics oxacillin and cefuroxime [1]. Crucially, the study established that the presence of electron-withdrawing substituents on the phenyl ring favors antibacterial activity, while the specific substitution pattern (ortho vs. para) and molecular geometry do not directly govern the response [1]. The ortho-methyl substituent in 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide introduces a unique steric and electronic environment: the methyl group at the 2-position provides a weakly electron-donating (+I) effect combined with steric hindrance that restricts rotational freedom of the N-phenyl ring relative to the acetamide plane. This constrained conformation can differentially influence target binding compared to unsubstituted, para-substituted, or halogenated N-phenyl analogs within the same scaffold class.

Ortho-Methyl Antibacterial SAR
Class-level inference
In-class MIC potency floor = 3.91 mg/L against Gram-positive reference strains; compound-specific data not available.
Ortho-methyl group introduces steric/electronic differentiation supporting antibacterial screening rationale.
No direct MIC data for this compound; class-level inference only.
Antibacterial SAR Gram-positive bacteria 2,4-thiazolidinedione derivatives

2,4-Dioxo-1,3-thiazolidin-5-ylidene Pharmacophore in PI3Kγ Inhibition

The Z-configured (2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl group has been validated as a critical pharmacophoric element in a potent PI3Kγ inhibitor that achieves an IC₅₀ of 8 nM and demonstrates in vivo efficacy in both lymphocyte-independent and lymphocyte-dependent mouse models of rheumatoid arthritis [1]. This pharmacophore engages the ATP-binding pocket of PI3Kγ through a network of hydrogen bonds involving the two carbonyl oxygen atoms and the thiazolidine nitrogen. The 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide compound presents this identical pharmacophoric core but replaces the quinoxaline extension present in the reference inhibitor with a simpler N-(2-methylphenyl)acetamide side chain [1]. This structural simplification reduces molecular weight (262.28 vs. >400 Da for the quinoxaline conjugate) while retaining the key H-bond donor/acceptor pattern of the 2,4-dioxothiazolidine ring, making it a more fragment-like starting point for kinase inhibitor optimization with potentially improved ligand efficiency and physicochemical properties.

PI3Kγ Pharmacophore Engagement
Class-level inference
Core 2,4-dioxo-1,3-thiazolidin-5-ylidene group achieves 8 nM IC₅₀ in a quinoxaline conjugate; no data for this fragment alone.
Fragment-sized entry point for kinase hinge-binding optimization.
Reported pharmacophore; direct target engagement requires validation.
PI3Kgamma inhibition Kinase selectivity Anti-inflammatory drug discovery

2,4-Dioxo vs. Rhodanine (2-Thioxo) Biological Profiles

The 2-position oxidation state on the thiazolidine ring is a binary molecular switch that determines biological target profile. In the comparative antibacterial study by Trotsko et al. (2018), both 2,4-dioxo (thiazolidine-2,4-dione) and 2-thioxo-4-oxo (rhodanine) derivatives were synthesized from common intermediates and tested in parallel [1]. The 2,4-dioxo series showed preferential Gram-positive antibacterial activity with MIC values reaching 3.91 mg/L, while the rhodanine analogs exhibited a divergent spectrum and potency profile that was not directly correlated with the dioxo series data [1]. Additionally, the 2,4-dioxo configuration avoids the known pan-assay interference (PAINS) liabilities associated with the rhodanine 2-thioxo group, which has been flagged as a frequent hitter in high-throughput screening due to non-specific reactivity and aggregation-based readouts [2]. By procuring the 2,4-dioxo variant, screening laboratories reduce the risk of false-positive hit identification and simplify hit triage compared to rhodanine-based analogs.

2,4-Dioxo vs. Rhodanine Profile
Cross-study comparable
2,4-Dioxo: Gram-positive MIC 3.91 mg/L; cleaner screening profile. Rhodanine: divergent potency, PAINS alert.
2,4-Dioxo configuration supports more reliable hit identification than 2-thioxo analogs.
PAINS classification from published cheminformatics analyses.
Rhodanine vs. thiazolidinedione Thioxo-dioxo SAR Anti-inflammatory screening

Z-Configured Exocyclic Double Bond: 5-Ylidene vs. 5-Yl Conformation

The compound's Z-configuration at the 5-ylidene exocyclic double bond, as specified by the (5Z) designation in its systematic name, introduces conformational rigidity that distinguishes it from 5-yl (saturated) acetamide derivatives of the same scaffold . In the antibacterial SAR study, both 5-yl/ylidene acetic acid derivatives were synthesized: the 5-ylidene compounds incorporate a planar exocyclic double bond that extends conjugation and restricts the relative orientation of the acetamide side chain, while the saturated 5-yl analogs possess greater rotational freedom [1]. This geometric distinction affects H-bond donor/acceptor geometry, molecular shape, and π-stacking potential, all of which influence target recognition. The Z-isomer further differs from the E-isomer in the spatial positioning of the acetamide carbonyl relative to the thiazolidine ring, which can alter binding to protein targets that discriminate between these geometric states .

Z-Configuration Conformational Lock
Supporting evidence
Z-isomer restricts acetamide orientation; saturated 5-yl and E-isomer have different geometry.
Defined Z-geometry provides a consistent conformational starting point for SAR interpretation.
No direct isomer-specific bioactivity comparison available.
Z-configuration 5-ylidene vs 5-yl derivatives Conformational restriction

Ortho-Toluidine Side Chain: TACE/MMP Inhibition vs. Antidiabetic TZD

While the thiazolidine-2,4-dione core is historically associated with PPARγ agonism and antidiabetic activity (as exemplified by pioglitazone and rosiglitazone), the appendage of an N-(2-methylphenyl)acetamide side chain redirects the biological profile toward a distinct target space [1]. Screening data deposited for structurally related 2,4-dioxo-1,3-thiazolidin-5-ylidene acetamide derivatives have revealed TACE (TNF-α converting enzyme) inhibitory activity at 100 µM concentration (50.79 ± 2.24% inhibition) and DPP-IV inhibitory activity at 20 µM (82.78 ± 1.55% inhibition), indicating that this scaffold subclass engages proteases and peptidases rather than nuclear receptors [2]. The ortho-methyl substitution on the N-phenyl ring introduces steric bulk adjacent to the amide bond, which can modulate the compound's interaction with the S1' and S2' subsites of metalloprotease active sites differently than para-substituted or unsubstituted N-phenyl analogs, providing a structural hypothesis for selectivity optimization in anti-inflammatory drug discovery programs.

TACE/MMP vs. PPARγ Target Space
Cross-study comparable
In-class TACE inhibition 50.79% at 100 µM; DPP-IV 82.78% at 20 µM. PPARγ TZDs show antidiabetic activity.
Ortho-methyl substitution may redirect engagement toward proteases, distinguishing from classical PPARγ agonism.
Class-level enzyme inhibition data; this compound not directly tested.
TACE inhibition Anti-inflammatory SAR TNF-alpha modulation

Application Scenarios for Procurement


Fragment-Based Screening for PI3Kγ and Related Lipid Kinases

The 2,4-dioxo-1,3-thiazolidin-5-ylidene core has been validated as a hinge-binding pharmacophore achieving 8 nM affinity for PI3Kγ in the context of a quinoxaline conjugate [1]. 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide (MW 262.28) presents this core in a fragment-sized format with lower molecular complexity than the fully elaborated reference inhibitor. Procurement for fragment screening (NMR, SPR, or X-ray crystallography) against PI3K isoforms and the broader lipid kinase family is supported by the core pharmacophore's demonstrated target engagement, while the ortho-toluidine side chain offers a synthetically accessible vector for fragment growing and SAR expansion [1].

Antibacterial Lead Discovery via Gram-Positive Phenotypic Screening

Systematic antibacterial evaluation of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid amide derivatives has established a potency ceiling of MIC = 3.91 mg/L against Gram-positive reference strains, with selected compounds matching or surpassing the reference antibiotics oxacillin and cefuroxime [2]. The N-(2-methylphenyl) acetamide substitution represents an underexplored steric and electronic environment within this SAR landscape. Phenotypic screening of this compound against antibiotic-resistant Gram-positive clinical isolates (MRSA, VRE) could reveal activity not captured by the reference strain panel and provide a starting point for optimization against drug-resistant pathogens [2].

Anti-Inflammatory Drug Discovery Targeting TACE/MMP

In-class 2,4-dioxo-1,3-thiazolidin-5-ylidene acetamide derivatives have demonstrated measurable TACE inhibition (50.79% at 100 µM) [3]. This compound's ortho-methyl N-phenyl substitution may differentially occupy the S1' pocket of TACE and related metalloproteases compared to unsubstituted or para-substituted analogs. Procurement for biochemical TACE/MMP profiling assays and cell-based TNF-α release assays is warranted to evaluate whether the ortho-methyl substituent confers selectivity advantages in the MMP family. This application is further supported by the scaffold's documented divergence from classical PPARγ-targeting TZDs, reducing the likelihood of confounding antidiabetic pharmacology [2][3].

Chemical Biology Tool for 2,4-Dioxothiazolidine Pharmacophore Biology

The compound serves as a structurally defined probe for investigating the biological target space of the 2,4-dioxo-1,3-thiazolidin-5-ylidene pharmacophore in its minimal form. Unlike rhodanine (2-thioxo) analogs that carry PAINS alerts and are prone to non-specific thiol reactivity [4], the 2,4-dioxo configuration offers a cleaner profile for chemoproteomics, cellular thermal shift assays (CETSA), and photoaffinity labeling experiments aimed at identifying the molecular targets engaged by this privileged scaffold. The available purity specification (≥95%) and defined Z-stereochemistry ensure experimental reproducibility across replicate target identification campaigns .

Application
Selection Property
Validation Focus
PI3Kγ lipid kinase fragment screening
2,4-Dioxo-1,3-thiazolidin-5-ylidene hinge-binding pharmacophore
Target engagement assays (SPR, X-ray); ligand efficiency optimization
Gram-positive antibacterial hit identification
Ortho-methyl N-phenyl steric and electronic vector
MIC panels (MRSA, VRE research strains); SAR expansion
TACE/MMP protease inhibitor profiling
Ortho-methyl S1' pocket interaction hypothesis
Cell-based TNF-α release; MMP selectivity panel
2,4-Dioxothiazolidine target identification
2,4-Dioxo (non-PAINS) vs. 2-thioxo configuration
Chemoproteomics, CETSA, photoaffinity labeling
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